2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-
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Overview
Description
2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- is a chemical compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dichlorophenyl and hydroxymethyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures and environmental considerations are also crucial in the industrial production of chemical compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be explored through various assays and studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the dichlorophenyl group suggests possible applications in the development of antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved would be elucidated through detailed studies and experiments.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinone, 1-phenyl-4-(hydroxymethyl)-
- 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-
- 2-Pyrrolidinone, 1-(4-chlorophenyl)-4-(hydroxymethyl)-
Uniqueness
The uniqueness of 2-Pyrrolidinone, 1-(3,4-dichlorophenyl)-4-(hydroxymethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the dichlorophenyl and hydroxymethyl groups provides a distinct chemical profile compared to other similar compounds.
Properties
Molecular Formula |
C11H11Cl2NO2 |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(4-10(9)13)14-5-7(6-15)3-11(14)16/h1-2,4,7,15H,3,5-6H2 |
InChI Key |
VHWKRJWELLKTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
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